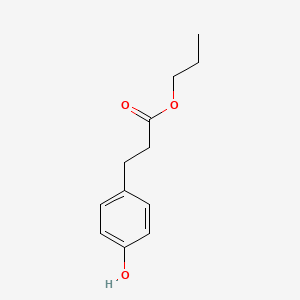![molecular formula C35H24N4O B8519321 4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline](/img/structure/B8519321.png)
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline
Übersicht
Beschreibung
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is a complex organic compound that features a benzoxazole moiety fused with a bipyridine structure and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Bipyridine Formation: The bipyridine structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halogenated pyridines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells . In electronic applications, the compound’s unique electronic properties facilitate charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline and 2-(benzo[d]oxazol-2-yl)benzamide.
Bipyridine Derivatives: Compounds such as 2,2’-bipyridine and 4,4’-dimethyl-2,2’-bipyridine.
Uniqueness
4-(6’-(benzo[d]oxazol-2-yl)-3,3’-bipyridin-6-yl)-N,N-diphenylaniline is unique due to its combination of benzoxazole and bipyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Eigenschaften
Molekularformel |
C35H24N4O |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C35H24N4O/c1-3-9-28(10-4-1)39(29-11-5-2-6-12-29)30-19-15-25(16-20-30)31-21-17-26(23-36-31)27-18-22-33(37-24-27)35-38-32-13-7-8-14-34(32)40-35/h1-24H |
InChI-Schlüssel |
GVTQETPPBKKWGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=NC7=CC=CC=C7O6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyano-4-methylbenzo[b]thiophene](/img/structure/B8519241.png)
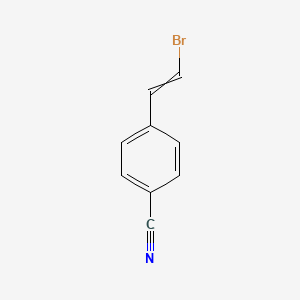
![4-Chloro-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8519268.png)
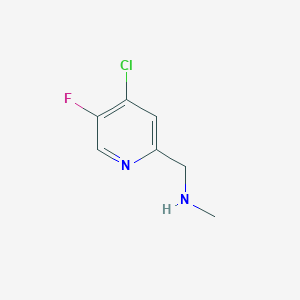
![Triethyl[(4-methyloct-1-YN-4-YL)oxy]silane](/img/structure/B8519282.png)
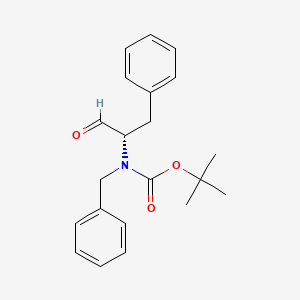
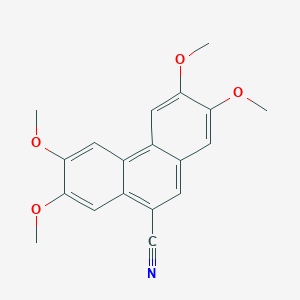
![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholin-3-one](/img/structure/B8519311.png)
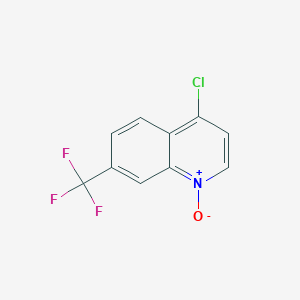
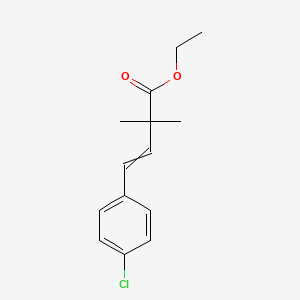
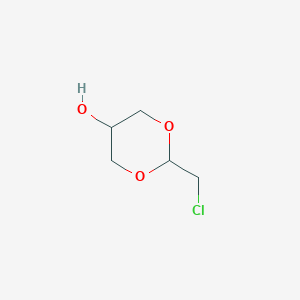
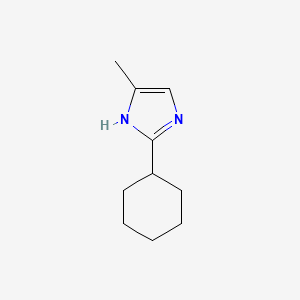
![alpha-[4-Chlorophenyl]-1-methyl-4-piperidinemethanol](/img/structure/B8519356.png)
